1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
Description
1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary imidazolium salt characterized by a dihydroimidazole core substituted with methyl groups at positions 1 and 2 and an allyl (prop-2-en-1-yl) group at position 2. The bromide counterion stabilizes the cationic imidazolium ring, making the compound highly polar and water-soluble.
Properties
CAS No. |
693226-62-9 |
|---|---|
Molecular Formula |
C8H15BrN2 |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1,2-dimethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C8H14N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h4,6-8H,1,5H2,2-3H3;1H |
InChI Key |
HPDIIJKONHWODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C=CN1CC=C)C.[Br-] |
Origin of Product |
United States |
Biological Activity
1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows it to exhibit a range of biological activities that can be harnessed for therapeutic applications.
Chemical Structure and Properties
The compound features an imidazolium ring, which is known for its role in various biological processes. The presence of the prop-2-en-1-yl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 217.10 g/mol |
| Density | Not specified |
| Melting Point | Not available |
Cytotoxicity
Cytotoxic effects of imidazolium compounds have been documented in various cancer cell lines. For instance, compounds with imidazolium structures have shown selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
The biological activity of imidazolium salts often involves interference with cellular processes such as enzyme inhibition or disruption of membrane integrity. The positively charged nitrogen atoms in the imidazolium ring can interact with negatively charged cellular components, leading to altered cellular functions .
Study 1: Antimicrobial Efficacy
In a comparative study of various imidazolium derivatives, it was found that compounds similar to 1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide exhibited significant antimicrobial activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported zones of inhibition comparable to established antibiotics .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of imidazolium derivatives revealed that certain structural modifications could enhance their anticancer properties. In vitro assays showed that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s key structural features are compared below with two analogs from the evidence:
Key Observations :
- Substituent Reactivity : The allyl group in the target compound contrasts with the alkynyl groups in the dipropargyl analog . While both are unsaturated, the allyl group’s lower bond order may enhance susceptibility to electrophilic addition compared to the more stable alkynyl substituents.
- Biological Relevance : The pyrrolidinylmethyl substituent in introduces chirality and hydrogen-bonding capacity, which are critical for bioactive molecules (e.g., angiotensin II receptor antagonists ). The target compound’s allyl group lacks such functionality but may contribute to hydrophobic interactions.
Physicochemical and Functional Properties
Crystallographic Insights
For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
